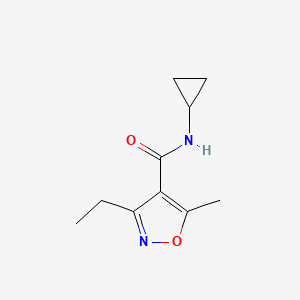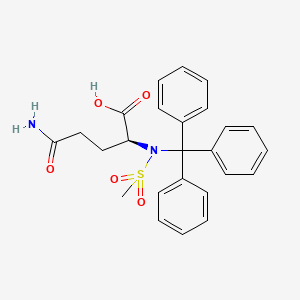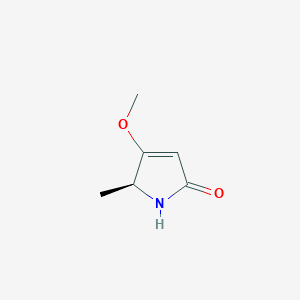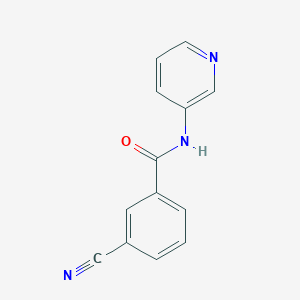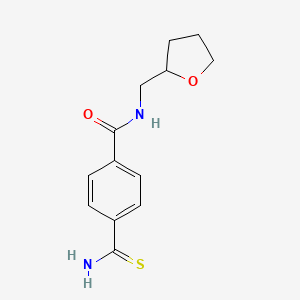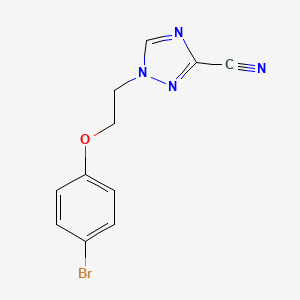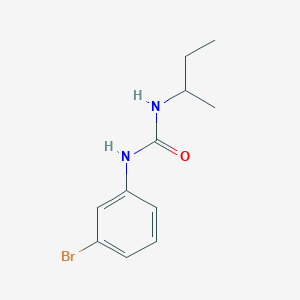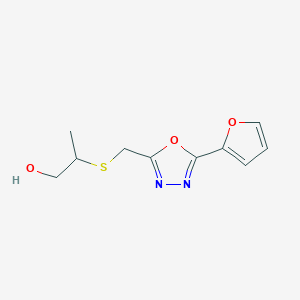
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carboxylic acids or their derivatives.
Thiol Group Introduction: The thiol group is introduced through nucleophilic substitution reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed from the oxidation of the thiol group.
Reduction: Reduced oxadiazole derivatives are formed.
Substitution: Substituted furan derivatives are formed.
Scientific Research Applications
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. It may also interact with DNA, causing disruptions in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
1-(Furan-2-yl)propan-1-ol: Similar in structure but lacks the oxadiazole and thiol groups.
Uniqueness
2-(((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)methyl)thio)propan-1-ol is unique due to the presence of both the furan and oxadiazole rings, as well as the thiol group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C10H12N2O3S/c1-7(5-13)16-6-9-11-12-10(15-9)8-3-2-4-14-8/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
JIXWJEHJVIWYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SCC1=NN=C(O1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


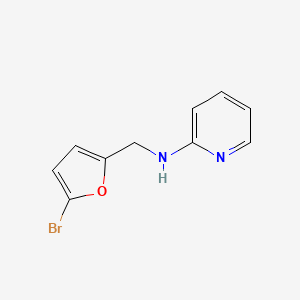
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)

